molecular formula C14H21BClNO3 B7957595 5-Chloro-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

5-Chloro-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957595
M. Wt: 297.59 g/mol
InChI Key: UKYDHPBZKGDSHX-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is an organic compound that features a boronic ester group, a chloro substituent, and an ethoxy group attached to an aniline ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, particularly in the context of organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the formation of the boronic ester group through borylation reactions. One common method involves the reaction of 5-chloro-2-ethoxyaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: 5-Chloro-2-ethoxy-4-boronic acid aniline.

    Reduction: 5-Chloro-2-ethoxyaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: The boronic ester group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds and pharmaceuticals.

Biology:

    Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in the development of sensors and probes for biological molecules.

Medicine:

    Drug Development: The unique structure of this compound allows for the exploration of new drug candidates, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

    Materials Science: This compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline largely depends on the specific application. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In biological applications, the boronic ester group can interact with diols on biomolecules, forming reversible covalent bonds that can be used for sensing or targeting purposes.

Comparison with Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the chloro and ethoxy groups.

    2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Contains a pyrimidine ring instead of an aniline ring.

    2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring and a methoxy group instead of an ethoxy group.

Uniqueness: The presence of both the chloro and ethoxy groups in 5-Chloro-2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline provides unique reactivity and versatility in chemical synthesis. The chloro group allows for further functionalization through substitution reactions, while the ethoxy group can influence the compound’s solubility and electronic properties.

Properties

IUPAC Name

5-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClNO3/c1-6-18-12-7-9(10(16)8-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYDHPBZKGDSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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